molecular formula C12H24O7SSi B13856140 3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid

3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid

Katalognummer: B13856140
Molekulargewicht: 340.47 g/mol
InChI-Schlüssel: QRNFEHZBYUEUKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid is a specialized organic compound used as a reagent in various organic reactions and synthesis. It has a molecular weight of 340.47 and a molecular formula of C12H24O7SSi.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures to produce larger quantities. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to create complex molecules.

    Biology: Potential use in biochemical assays and studies involving enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid: Similar in structure and reactivity.

    Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, which imparts similar chemical properties.

    Propanoic acid derivatives: Compounds with similar backbone structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group provides stability and reactivity, making it a valuable reagent in organic synthesis.

Eigenschaften

Molekularformel

C12H24O7SSi

Molekulargewicht

340.47 g/mol

IUPAC-Name

3-[1-oxo-1-(3-trimethoxysilylpropoxy)propan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C12H24O7SSi/c1-10(20-8-6-11(13)14)12(15)19-7-5-9-21(16-2,17-3)18-4/h10H,5-9H2,1-4H3,(H,13,14)

InChI-Schlüssel

QRNFEHZBYUEUKX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OCCC[Si](OC)(OC)OC)SCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.